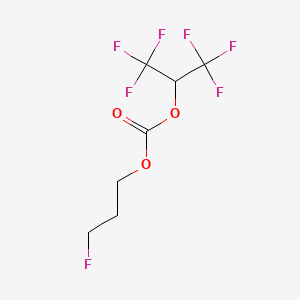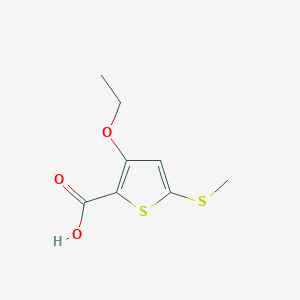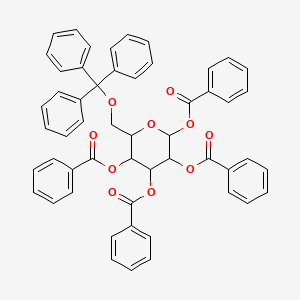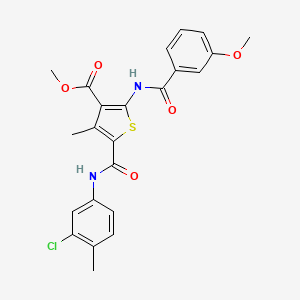
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in the synthesis include chlorinating agents, methylating agents, and amides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug development for its unique structural properties.
Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(phenylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((3-chloro-phenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its chloro and methoxy substituents, in particular, could influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C23H21ClN2O5S |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-12-8-9-15(11-17(12)24)25-21(28)19-13(2)18(23(29)31-4)22(32-19)26-20(27)14-6-5-7-16(10-14)30-3/h5-11H,1-4H3,(H,25,28)(H,26,27) |
Clé InChI |
HYJRVMRXYLIZPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



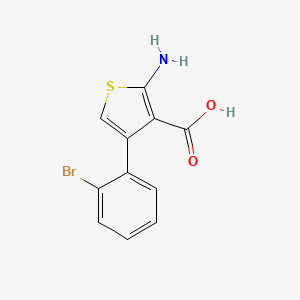
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)


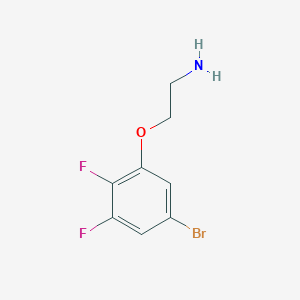
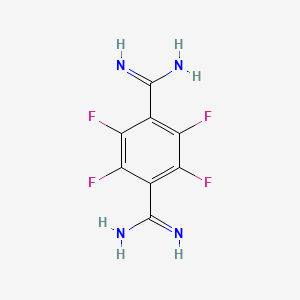
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
